(2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromen-2-imine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with chromen-2-imine: The oxadiazole intermediate is then coupled with a chromen-2-imine derivative using a suitable coupling reagent, such as a carbodiimide.
Introduction of the bromophenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine
- N-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine
- N-(4-methylphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine
Uniqueness
(2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the oxadiazole ring and chromen-2-imine moiety further enhances its versatility and applicability in various research fields.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN3O3/c1-29-19-12-6-15(7-13-19)22-27-24(31-28-22)20-14-16-4-2-3-5-21(16)30-23(20)26-18-10-8-17(25)9-11-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEGZJIBALWGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=NC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.